molecular formula C10H11BrS B8784873 2-Cyclobutylthio-phenyl bromide CAS No. 885267-05-0

2-Cyclobutylthio-phenyl bromide

Cat. No.: B8784873
CAS No.: 885267-05-0
M. Wt: 243.17 g/mol
InChI Key: TUWKNYHPIDWUGA-UHFFFAOYSA-N
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Description

2-Cyclobutylthio-phenyl bromide is a useful research compound. Its molecular formula is C10H11BrS and its molecular weight is 243.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

885267-05-0

Molecular Formula

C10H11BrS

Molecular Weight

243.17 g/mol

IUPAC Name

1-bromo-2-cyclobutylsulfanylbenzene

InChI

InChI=1S/C10H11BrS/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8H,3-5H2

InChI Key

TUWKNYHPIDWUGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)SC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (60% in oil, 390 mg, 9.75 mmol) in anhydrous DMF (20 mL) was added 2-bromobenzenethiol (1.03 mL, 8.37 mmol) dropwise over 5 minutes. After stirring for 10 minutes at room temperature a solution of cyclobutyl 4-methylbenzenesulfonate (2.0 g, 8.85 mmol) in dry DMF (3 mL) was added dropwise. The resulting solution was then stirred for 2 hours at room temperature, and 2 hours at 50° C. Water was then added, and the mixture extracted with ethyl acetate (×3). The combined organics were washed with brine (×3), then dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The residue was purified by flash column chromatography on silica gel (eluting with neat petrol) to give (2-bromophenyl)(cyclobutyl)sulfane (1.19 g, 4.89 mmol, 58%) as a colourless oil.
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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